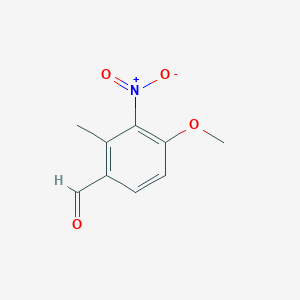

4-methoxy-2-methyl-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-7(5-11)3-4-8(14-2)9(6)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNPYIGIFIFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pre-Substituted Benzaldehyde Derivatives

A common approach involves nitrating a pre-functionalized benzaldehyde precursor. For example, 2-methyl-4-methoxybenzaldehyde serves as a starting material, where the methyl and methoxy groups direct nitration to the desired position.

Regioselective Nitration

The nitration of 2-methyl-4-methoxybenzaldehyde employs fuming nitric acid (90–100%) in dichloromethane at –10°C to 45°C. Under these conditions, the methoxy group (a strong ortho/para director) and methyl group (a moderate ortho/para director) collaboratively direct electrophilic attack to position 3, yielding the target compound. Competitive nitration at position 5 (para to methyl) is mitigated by steric hindrance from the methyl group at position 2.

Reaction Conditions:

Byproduct Management

Isomeric byproducts, such as 4-methoxy-2-methyl-5-nitrobenzaldehyde, are removed via recrystallization from ethanol or isopropanol. High-performance liquid chromatography (HPLC) analysis confirms purity ≥99% after purification.

Sequential Functionalization via Protective Group Strategies

Alternative routes employ protective groups to sequentially introduce substituents. For instance:

Stepwise Synthesis from 4-Hydroxy-2-Methylbenzaldehyde

-

Methylation: 4-Hydroxy-2-methylbenzaldehyde is treated with dimethyl sulfate in the presence of potassium carbonate, yielding 4-methoxy-2-methylbenzaldehyde.

-

Nitration: The intermediate is nitrated as described in Section 1.1.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences regioselectivity. Polar aprotic solvents (e.g., tetrahydrofuran) enhance nitration rates but may favor byproduct formation. Non-polar solvents like dichloromethane improve selectivity for position 3 by stabilizing transition states through weak van der Waals interactions.

Comparative Data:

| Solvent | Nitration Position (3:5 Ratio) | Yield (%) |

|---|---|---|

| Dichloromethane | 9:1 | 93 |

| Acetic acid | 7:3 | 85 |

| Tetrahydrofuran | 8:2 | 89 |

Catalytic and Stoichiometric Considerations

Excess nitrating agent (≥3 eq HNO₃) ensures complete conversion but risks over-nitration. Controlled addition over 30–60 minutes minimizes side reactions. Catalytic amounts of sulfuric acid (0.1–0.5 eq) accelerate nitronium ion formation without compromising selectivity.

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

Recent patents describe continuous flow nitration to enhance safety and scalability. For example:

Green Chemistry Innovations

Water-based nitration systems under development reduce organic solvent use. For instance, micellar catalysis with SDS (sodium dodecyl sulfate) achieves 78% yield at 50°C, though regioselectivity remains inferior to traditional methods.

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Reduction: 4-Methoxy-2-methyl-3-aminobenzaldehyde.

Oxidation: 4-Methoxy-2-methyl-3-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Organic Chemistry

4-Methoxy-2-methyl-3-nitrobenzaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:

- Pharmaceutical Development : It is instrumental in synthesizing nitro-containing compounds that may exhibit significant biological activity, aiding drug discovery efforts .

- Agrochemicals : The compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides .

Enzyme Inhibition Studies

This compound has been employed in research focused on enzyme inhibition mechanisms:

- Aldehyde Dehydrogenases : It serves as a substrate or inhibitor in studies investigating the catalytic mechanisms of aldehyde dehydrogenases, which are critical for drug metabolism.

Gene Expression Regulation

Research indicates that this compound can influence gene expression:

- Transcriptional Regulation : The compound interacts with specific molecular targets involved in transcriptional regulation, potentially affecting gene expression patterns.

Material Science

The derivatives of this compound are explored for their potential applications in material science:

- New Materials Development : Its unique properties make it suitable for developing materials with specific electronic or optical functionalities, such as polymers with enhanced thermal or chemical resistance .

Analytical Chemistry

In analytical applications, this compound acts as a reagent:

- Detection Methods : It aids researchers in identifying and quantifying other chemical substances through various detection methods, enhancing the accuracy of analytical results .

This compound exhibits notable biological activities:

- Antimicrobial Properties : Nitro-containing compounds often demonstrate significant antimicrobial effects. This compound can generate reactive intermediates that damage bacterial DNA, leading to cell death against various pathogens.

| Activity Type | Description | Example Pathogens |

|---|---|---|

| Antimicrobial | Damages bacterial DNA | Gram-positive and Gram-negative bacteria |

| Antiprotozoal | Effective against protozoa | Entamoeba histolytica, Giardia intestinalis |

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis of Complex Organic Molecules : Research demonstrated its use in synthesizing novel pharmaceutical compounds through multi-step organic reactions, showcasing its role as a key intermediate .

- Enzyme Inhibition Research : A study focused on the interaction between this compound and aldehyde dehydrogenases revealed insights into drug metabolism and potential therapeutic applications .

- Material Science Innovations : Investigations into polymer formulations utilizing derivatives of this compound have shown promising results in developing materials with enhanced properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of drug-metabolizing enzymes, it binds to the active site of the enzyme, impeding its catalytic function. This interaction can lead to changes in metabolic pathways and affect the biological activity of other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares 4-methoxy-2-methyl-3-nitrobenzaldehyde with five structurally related compounds, highlighting differences in substituent positions, molecular properties, and applications.

Key Comparative Analysis

Electronic and Steric Effects

- Nitro Group Positioning : In 4-methoxy-2-nitrobenzaldehyde , the nitro group at position 2 strongly deactivates the ring, directing electrophilic substitution to the para position relative to the aldehyde. In contrast, the target compound’s nitro group at position 3 creates a meta-directing effect, altering reaction pathways in aromatic substitutions.

- This contrasts with 4-methoxy-3-methylbenzaldehyde , where the absence of a nitro group results in higher electron density on the ring.

- Steric Hindrance : The methyl group at position 2 in the target compound introduces steric hindrance, which may slow reactions requiring access to the ortho position, such as nucleophilic additions.

Physical Properties

- Melting Points and Crystallinity: While direct data for the target compound is unavailable, 4-methyl-3-nitrobenzaldehyde crystallizes in a monoclinic system (space group P2₁/c), stabilized by weak C–H···O hydrogen bonds. The target compound’s methoxy group may enhance solubility in polar solvents compared to nitro-only analogs.

- Solubility : Methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMSO), whereas nitro groups reduce it. The target compound’s balance of substituents may offer intermediate solubility, useful in diverse reaction conditions.

Biological Activity

4-Methoxy-2-methyl-3-nitrobenzaldehyde (CAS Number: 2090333-71-2) is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : Contains a methoxy group (-OCH₃), a nitro group (-NO₂), and an aldehyde group (-CHO).

- Molecular Formula : C₉H₉N₃O₃

- Molecular Weight : 195.18 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : It acts as an inhibitor of aldehyde dehydrogenases, affecting metabolic pathways and potentially leading to altered pharmacokinetics of co-administered drugs.

- Gene Expression Regulation : The compound has been shown to interact with transcription factors, influencing gene expression patterns.

Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death. This class of compounds has been effective against various pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Protozoa : Exhibits antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the generation of oxidative stress and disruption of cellular redox balance .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can exhibit selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings from various studies on cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | |

| MCF-7 (breast cancer) | 10.5 | |

| A549 (lung cancer) | 12.0 |

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of nitro compounds found that derivatives similar to this compound displayed enhanced activity against Staphylococcus aureus compared to non-nitro analogs .

- Anticancer Activity : In a comparative study, this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through oxidative stress mechanisms .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of 4-methoxy-2-methyl-3-nitrobenzaldehyde?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : The aldehyde proton typically appears as a singlet at δ ~10.72 ppm. Aromatic protons exhibit splitting patterns influenced by substituents (e.g., δ 7.95 ppm for nitro-adjacent protons). The methoxy group resonates as a singlet at δ ~3.84 ppm, while the methyl group appears at δ ~2.50 ppm .

- ¹³C-NMR : The aldehyde carbon resonates at δ ~190–200 ppm. Aromatic carbons adjacent to electron-withdrawing groups (e.g., nitro) show deshielding (δ ~140–160 ppm). Methoxy and methyl carbons appear at δ ~55–60 ppm and δ ~20–25 ppm, respectively .

- FTIR : Strong absorption bands for the nitro group (N=O stretching at ~1539 cm⁻¹ and ~1509 cm⁻¹) and aldehyde (C=O stretch at ~1596 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., calculated [M+H]⁺ = 334.1556; observed = 334.1553) validates molecular composition .

Q. What synthetic routes are used to prepare this compound?

Methodological Answer:

- Stepwise Nitration :

- Start with 4-methoxy-2-methylbenzaldehyde.

- Nitrate using a mixture of HNO₃/H₂SO₄ at 0–5°C to favor regioselective nitration at the 3-position, leveraging the directing effects of the methoxy and methyl groups .

- Purify via recrystallization (e.g., ethanol/water) to isolate the product.

- Alternative Route :

- Condensation reactions (e.g., hydrazine derivatives followed by oxidation) may introduce nitro groups indirectly. For example, sodium hypochlorite oxidation of hydrazones can yield nitro-substituted aldehydes .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The nitro group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution while deactivating it for electrophilic reactions. This directs reactivity to positions ortho/para to itself.

- Case Study : In Suzuki-Miyaura coupling, the aldehyde moiety may require protection (e.g., acetal formation) to prevent side reactions. The nitro group stabilizes intermediates via resonance, enabling efficient coupling at the 4-position .

Q. What strategies mitigate competing side reactions during nitration of 4-methoxy-2-methylbenzaldehyde?

Methodological Answer:

- Controlled Conditions :

- Use dilute nitric acid and low temperatures (0–5°C) to minimize over-nitration .

- Monitor reaction progress via TLC (silica gel, dichloromethane mobile phase) to terminate before byproduct formation .

- Protection of Aldehyde :

Q. How can computational methods predict regioselectivity in the nitration of 4-methoxy-2-methylbenzaldehyde?

Methodological Answer:

- DFT Calculations :

- Experimental Validation :

- Compare predicted regioselectivity with HPLC analysis of crude reaction mixtures (C18 column, acetonitrile/water gradient) .

Q. What are the applications of this compound in heterocyclic synthesis?

Methodological Answer:

- Triazole Formation :

- React with hydrazines to form hydrazones, which undergo cyclization with NaOCl to yield triazolo[4,3-a]pyridines (e.g., 91% yield under ethanol reflux) .

- Quinoline Derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.